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Compound of Interest

Compound Name: 1-Bromo-1-nitropropane

CAS No.: 5447-96-1

Cat. No.: B1615843

Get Quote

The thermodynamic stability of halonitroalkanes is fundamentally compromised compared to

their unhalogenated nitroalkane counterparts. Both the halogen atoms and the nitro group exert

strong inductive (-I) electron-withdrawing effects, while the nitro group also exerts a resonance

(-M) effect. The accumulation of these electronegative moieties on the α -carbon leads to

significant inductive destabilization, pulling electron density away from the C-N bond and

weakening orbital overlap.

Furthermore, steric repulsion between bulky halogen atoms (such as chlorine or bromine) and

the planar nitro group increases the ground-state energy of the molecule. This is quantitatively

reflected in their Bond Dissociation Energies (BDE). For example, the C-N BDE of

nitromethane is 59.5 kcal/mol, whereas the addition of three chlorine atoms in

trichloronitromethane (chloropicrin) drastically reduces the C-N BDE to 38.5 kcal/mol[2].

Table 1: Thermodynamic Properties & Bond Dissociation Energies
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Compound Formula
C-N BDE
(kcal/mol)

Primary
Degradation
Pathway

Stability
(Aqueous, pH
7)

Nitromethane CH₃NO₂ 59.5 Radical cleavage Highly Stable

Trichloronitromet

hane
CCl₃NO₂ 38.5

Base-catalyzed

hydrolysis

Moderately

Stable

1-Chloro-1-

nitroethane
CH₃CHClNO₂ ~45.0

Nucleophilic

displacement
Stable

Synthetic Methodologies: Radical-Polar Crossover
Recent advancements in organic synthesis have harnessed the thermodynamic stability of

radical intermediates to synthesize gem-halonitroalkanes. Utilizing reagents like N-

nitrosuccinimide or N-nitrosaccharin, nitryl radicals ( ∙NO2​) can be generated via photoredox

catalysis[3].

When a nitryl radical adds to an unactivated alkene, it forms a carbon-centered radical.

According to the Hammond postulate, the transition state energetically resembles this

intermediate. Therefore, the regioselectivity of the reaction is entirely dictated by the

thermodynamic stability of the carbon-centered radical, driving an anti-Markovnikov addition[3].

This intermediate is subsequently trapped by a halogen donor in a metal-mediated radical

ligand transfer step.
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Caption: Radical-polar crossover pathway for halonitroalkane synthesis driven by intermediate

stability.

Reactivity Profiles: The Ter Meer Reaction
The presence of the nitro group renders the α -protons of halonitroalkanes highly acidic

(aqueous pKa ~11 for simple nitroalkanes, but significantly lower for halonitroalkanes)[4].

Deprotonation yields a nitronate anion, which is thermodynamically stabilized by the

delocalization of the negative charge over the oxygen atoms of the nitro group. This

stabilization is the driving force behind the Ter Meer reaction, where a 1,1-halonitroalkane

undergoes nucleophilic displacement to form a 1,1-dinitroalkane[4].

Experimental Protocol: Ter Meer-Type Nucleophilic
Displacement
To ensure a self-validating and high-yield synthesis, the following protocol leverages

thermodynamic control to prevent premature hydrolysis:

Deprotonation: Dissolve 10 mmol of 1-chloro-1-nitroethane in 20 mL of a 1 M aqueous

potassium hydroxide (KOH) solution at 0 °C. Causality: KOH ensures complete

deprotonation of the α -carbon. The low temperature is critical to suppress the competing Nef

reaction (hydrolysis of the nitronate to an aldehyde/ketone).
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Nitronate Equilibration: Stir the mixture for 15 minutes to allow the formation of the

thermodynamically stable potassium 1-chloro-1-nitronate intermediate.

Nucleophilic Addition: Slowly add 15 mmol of potassium nitrite ( KNO2​) dissolved in 10 mL of

water dropwise to the reaction mixture.

Displacement: Warm the reaction to room temperature and stir for 4 hours. Causality: The

nitrite ion acts as an ambident nucleophile. However, thermodynamic control favors C-

alkylation over O-alkylation in this displacement, yielding the dinitroalkane and displacing the

chloride leaving group.

Isolation: Acidify the mixture to pH 3 using 1 M HCl at 0 °C to protonate the dinitronate, then

extract with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous MgSO4​and

concentrate under reduced pressure.

Environmental Persistence: Halonitroalkanes as N-
DBPs
In municipal water treatment, the chlorination and chloramination of primary and tertiary amines

lead to the formation of halonitroalkanes[1]. Because these compounds exhibit high

genotoxicity and cytotoxicity, understanding their thermodynamic stability in aqueous

environments is vital for public health.

The stability of these N-DBPs is highly pH-dependent. At pH 5, compounds like

trichloronitromethane are thermodynamically stable even in the presence of free chlorine or

dichloramine[5]. However, at pH 9, the molecule undergoes rapid base-catalyzed degradation

with a half-life of approximately 3 days[5]. This degradation is driven by hydroxide-mediated

nucleophilic attack on the highly polarized C-N or C-Cl bonds, leading to irreversible cleavage

into stable inorganic ions.
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Caption: Environmental degradation pathway of amines forming halonitroalkane N-DBPs

during water treatment.

Implications for Drug Development
In medicinal chemistry, incorporating halogens (especially fluorine and chlorine) into nitroalkane

scaffolds is a proven strategy to modulate physicochemical properties (PCP) and influence

bioactivity, stability, and selectivity[6]. The strong electron-withdrawing nature of the

halonitroalkane moiety lowers the pKa of adjacent functional groups, improving membrane

permeability. Furthermore, the thermodynamic stability of the C-F bond in fluoronitroalkanes

prevents oxidative degradation by cytochrome P450 enzymes, significantly extending the

biological half-life of the active pharmaceutical ingredient (API).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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